molecular formula C12H23NO3 B6278465 rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans CAS No. 121788-52-1

rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans

Cat. No.: B6278465
CAS No.: 121788-52-1
M. Wt: 229.3
InChI Key:
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Description

rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans: is a chemical compound characterized by the presence of a tert-butyl group, a hydroxycyclohexyl group, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans typically involves the reaction of tert-butyl isocyanate with (1R,2R)-2-hydroxycyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • rac-tert-butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Comparison: rac-tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylcarbamate, trans is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

CAS No.

121788-52-1

Molecular Formula

C12H23NO3

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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